![molecular formula C14H16N2 B15309072 4-[(Pyrrolidin-3-yl)methyl]quinoline CAS No. 1337460-25-9](/img/structure/B15309072.png)
4-[(Pyrrolidin-3-yl)methyl]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(Pyrrolidin-3-yl)methyl]quinoline is a heterocyclic compound that features a quinoline core structure substituted with a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-aminobenzyl alcohols with secondary alcohols under visible-light-mediated oxidative conditions . Another approach is the organocatalyzed tandem reaction involving azaarenes and α,β-unsaturated aldehydes, which proceeds through a Michael addition followed by cycloaddition and aromatization .
Industrial Production Methods
Industrial production methods for 4-[(Pyrrolidin-3-yl)methyl]quinoline are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for larger-scale production with appropriate optimization of reaction conditions and catalysts.
化学反応の分析
Types of Reactions
4-[(Pyrrolidin-3-yl)methyl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under mild conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the quinoline ring or the pyrrolidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or acyl groups.
科学的研究の応用
4-[(Pyrrolidin-3-yl)methyl]quinoline has several applications in scientific research:
作用機序
The mechanism of action of 4-[(Pyrrolidin-3-yl)methyl]quinoline involves its interaction with specific molecular targets. The pyrrolidine ring can enhance the compound’s binding affinity to certain proteins, while the quinoline core can participate in π-π stacking interactions with aromatic residues in target proteins . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
4-[(Pyrrolidin-3-yl)methyl]quinoline can be compared with other similar compounds, such as:
Pyrrolizines: These compounds also contain a pyrrolidine ring but differ in their core structure.
Pyrrolidine-2-one: This compound features a lactam ring instead of a quinoline core.
Pyrrolidine-2,5-diones: These compounds have two carbonyl groups in the pyrrolidine ring.
The uniqueness of this compound lies in its combination of the quinoline core and the pyrrolidine ring, which imparts distinct chemical and biological properties.
特性
CAS番号 |
1337460-25-9 |
|---|---|
分子式 |
C14H16N2 |
分子量 |
212.29 g/mol |
IUPAC名 |
4-(pyrrolidin-3-ylmethyl)quinoline |
InChI |
InChI=1S/C14H16N2/c1-2-4-14-13(3-1)12(6-8-16-14)9-11-5-7-15-10-11/h1-4,6,8,11,15H,5,7,9-10H2 |
InChIキー |
HRTJEJIRWCDIBN-UHFFFAOYSA-N |
正規SMILES |
C1CNCC1CC2=CC=NC3=CC=CC=C23 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


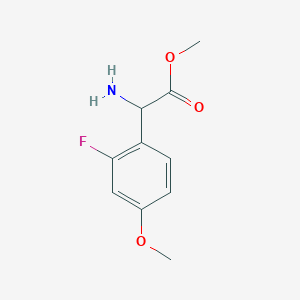
![N,N-dimethyl-2-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]propanamide](/img/structure/B15308995.png)
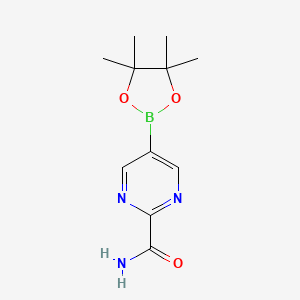
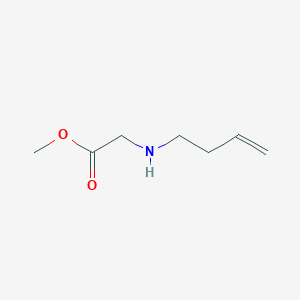

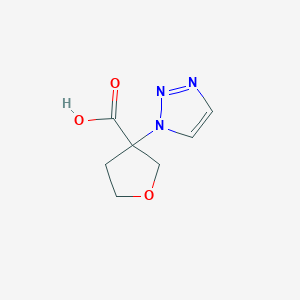

![5-[4-(Pyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B15309037.png)

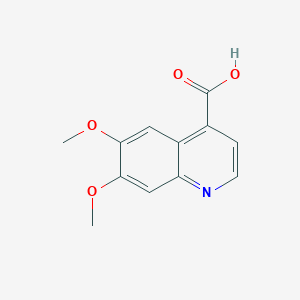
![(2S)-2-[(2R)-2-aminopentanamido]-3-(4-hydroxyphenyl)propanoicacidhydrochloride](/img/structure/B15309057.png)
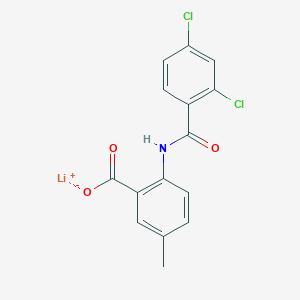

![3-[4-Bromo-2-(trifluoromethyl)phenyl]oxetan-3-aminehydrochloride](/img/structure/B15309081.png)
